1-(Hypoxanthine-9-yl)-2,3-propandiol

Description

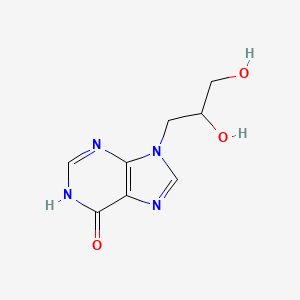

1-(Hypoxanthine-9-yl)-2,3-propanediol is a nucleoside analog comprising hypoxanthine (a purine derivative) linked to a 2,3-propanediol moiety.

Properties

Molecular Formula |

C8H10N4O3 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

9-(2,3-dihydroxypropyl)-1H-purin-6-one |

InChI |

InChI=1S/C8H10N4O3/c13-2-5(14)1-12-4-11-6-7(12)9-3-10-8(6)15/h3-5,13-14H,1-2H2,(H,9,10,15) |

InChI Key |

IIFAZDZRSYMVLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2CC(CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

1,3-Propanediol and Fermentation-Derived Analogs

1,3-Propanediol is a key diol produced via microbial fermentation. Studies show that genetically modified Geobacter sulfurreducens improved 1,3-propanediol yields by 10% compared to conventional methods . Similarly, 2,3-butanediol and 3-hydroxypropionic acid (3-HP) production increased by 3-fold and 1.7-fold, respectively, under electrically enhanced fermentation . These findings highlight the role of propanediol derivatives in biomanufacturing, suggesting that 1-(Hypoxanthine-9-yl)-2,3-propanediol could be synthesized or optimized using similar metabolic engineering approaches.

Key Data:

3-Phenoxy-1,2-propanediol

3-Phenoxy-1,2-propanediol (CAS 538-43-2) is a lab-grade compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 . Its structure includes a phenoxy group attached to the 1,2-propanediol backbone, contrasting with the hypoxanthine-linked propanediol in the target compound. While its primary use is unspecified in the evidence, its high purity (>90%) suggests roles in organic synthesis or as a reagent in specialty chemical production .

Chlorinated Propanediol Derivatives

Chlorinated analogs like 1-chloro-2,3-propanediol (synonymous with 3-chloro-1,2-dihydroxypropane) are intermediates in pharmaceutical synthesis. For example, 3-chloro-1-propanol (CAS 627-30-5) is used in the production of cyclomethycaine and piperocaine . The introduction of chlorine alters reactivity and solubility, enabling applications in drug delivery or polymer chemistry. Comparatively, 1-(Hypoxanthine-9-yl)-2,3-propanediol’s hypoxanthine moiety may confer nucleoside-like bioactivity, distinguishing it from halogenated derivatives.

Phenolic β-O-4 Lignin Model Dimers

Propanediol-containing lignin model compounds, such as 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol (Compound I), are degraded by lignin peroxidase into smaller aromatic products like guaiacol and syringaldehyde . These substrates undergo alkyl-aryl cleavage and oxidation, demonstrating the susceptibility of propanediol-linked structures to enzymatic degradation. Such insights could inform studies on the environmental fate or metabolic processing of 1-(Hypoxanthine-9-yl)-2,3-propanediol.

Degradation Products of Compound III :

| Substrate | Degradation Products | Pathway |

|---|---|---|

| Compound III (propanediol dimer) | Guaiacol, syringaldehyde, syringic acid | Alkyl-aryl cleavage, Cα oxidation |

Fluorinated and Polyurethane-Modified Propanediols

A fluorinated 1,3-propanediol polymer (CAS 1078142-10-5) was added to the U.S. Toxic Release Inventory in 2021, indicating its industrial relevance . Additionally, 1,2-propanediolisobutyl-POSS derivatives are used in shape-memory polyurethanes, where the propanediol moiety enhances nanostructured hard segments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.